molecular formula C14H15N3O3 B1223858 2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile

2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile

Cat. No. B1223858
M. Wt: 273.29 g/mol
InChI Key: LNKOACNOJFAKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile is a member of pyrrolidines.

Scientific Research Applications

1. Synthesis in Heterocyclic Chemistry

5-Phenyl-4-ethoxycarbonyl-1H-pyrrole-2,3-diones, related to the chemical structure of interest, have been used in the synthesis of certain ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates. These compounds are significant in heterocyclic chemistry, particularly for their potential in creating new molecular structures with diverse applications (Dmitriev et al., 2011).

2. Application in Bioconjugate Chemistry

Compounds structurally similar to 2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile have been synthesized for use as heterobifunctional cross-linking reagents. These reagents play a crucial role in bioconjugate chemistry, particularly in the coupling of peptides to liposomes for applications such as immunization and targeted drug delivery (Frisch et al., 1996).

3. Synthesis of Novel Organic Compounds

Similar compounds have been synthesized for their potential application in creating new organic compounds with various properties. For instance, synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) from related precursors has been explored, although these compounds did not exhibit significant biological activity (Schneller et al., 1984).

4. Development of Photoluminescent Materials

The electrochemical oxidation of related compounds in acetonitrile has led to the discovery of new classes of photoluminescent materials. Such developments are vital in materials science for applications in optoelectronics and sensor technologies (Ekinci et al., 2000).

properties

Product Name

2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile

InChI

InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-13(18)9-12(14(17)19)16-8-7-15/h3-6,12,16H,2,8-9H2,1H3

InChI Key

LNKOACNOJFAKRD-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N

solubility

41 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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